(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid

Farnesyltransferase inhibition Ras protein Cancer therapeutics

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (CAS 848133-10-8) is an imidazole-functionalized α,β-unsaturated carboxylic acid with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Structurally, the compound features a 1H-imidazol-4-yl group linked via a trans-configured ethenylene spacer to a terminal carboxylic acid.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B12977033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC=CC(=O)O
InChIInChI=1S/C7H8N2O2/c10-7(11)3-1-2-6-4-8-5-9-6/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+
InChIKeyMXSQSIOULZCQTD-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid (CAS 848133-10-8) – Key Properties and Structural Context for Research Procurement


(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid (CAS 848133-10-8) is an imidazole-functionalized α,β-unsaturated carboxylic acid with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Structurally, the compound features a 1H-imidazol-4-yl group linked via a trans-configured ethenylene spacer to a terminal carboxylic acid . Its primary commercial availability is as an intermediate for amide coupling, metal coordination studies, and tautomeric equilibrium investigations . The compound is often confused with its positional isomer bearing the imidazole at the 5-position and its N1-linked regioisomers; procurement precision regarding the exact (2E, 4-yl) configuration is essential for reproducible synthetic and biochemical outcomes .

Configuration Trans (E) olefin geometry; distinct from cis (Z) isomer for target engagement
Regioisomer 4-imidazolyl attachment; differentiated from 5-yl and N1-linked analogues
Workflow Amide coupling, metal coordination, tautomeric equilibrium studies

Why (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid Cannot Be Substituted: Comparative Positioning Against Analogs


The substitution of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid with structurally similar imidazole-containing butenoic acids is not scientifically valid due to three critical differentiating features: (i) the trans (E) configuration of the double bond which confers a distinct spatial orientation for biological target engagement compared to its cis (Z) isomer; (ii) the attachment of the imidazole ring at the 4-position rather than the 5-position or N1-position, which alters hydrogen-bonding geometry and metal coordination capacity [1]; and (iii) the extended but-2-enoic acid backbone, which provides a longer spacer arm between the imidazole pharmacophore and the carboxylate compared to urocanic acid (imidazole-4-acrylic acid) . Evidence from farnesyltransferase inhibitor development demonstrates that the precise 4-imidazolyl attachment and spacer length directly determine inhibitor potency, with even one-carbon variations in linker length producing measurable differences in enzyme inhibition [2].

Olefin geometry Trans (E) configuration may not be replaced by cis (Z) isomer; spatial orientation for binding may shift
Regiochemistry 4-imidazolyl attachment changes H-bonding and metal coordination compared to 5-yl or N1-linked forms
Linker length But-2-enoic acid spacer is longer than urocanic acid; shorter linkers alter pharmacophore presentation

Quantitative Differentiation Evidence for (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid Procurement


Critical Synthetic Intermediate for Farnesyltransferase Inhibitors: Defined Role in Validated Pharmacophore Scaffolds

The compound serves as a specific synthetic building block for the preparation of farnesyltransferase (FT) inhibitors, with its 4-imidazolyl group and 2-butenoic acid spacer validated as critical pharmacophore elements [1]. In comparative inhibitor design studies, attachment of the 4-imidazolyl group via varying carbon spacers revealed that the 2-butenoic acid (C4 with double bond) linker contributes to potent FT inhibition when conjugated to peptidomimetic moieties [2].

FT inhibitor scaffold
Class-level
Spacer geometry validated in conjugated FT inhibitor series
Supports synthesis of FT inhibitor conjugates with defined 4-imidazolyl spacer
Inhibitory activity resides in full conjugates; free acid is building block
Farnesyltransferase inhibition Ras protein Cancer therapeutics

Extended Linker Advantage Over Urocanic Acid: Structural Basis for Differential Coordination Geometry

Compared to the natural metabolite urocanic acid (imidazole-4-acrylic acid, CAS 104-98-3), which contains a propenoic acid (C3) backbone, (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid possesses an additional methylene unit in its α,β-unsaturated carboxylic acid chain [1]. This structural extension increases the distance between the imidazole nitrogen donor atoms and the carboxylate oxygen donors by approximately 1.2–1.5 Å, creating a distinct metal-binding pocket geometry .

Donor separation gain
Class-level
~1.2–1.5 Å
Longer spacer vs. urocanic acid expands accessible coordination geometries
Estimated from standard bond lengths; validate experimentally
Metal coordination Ligand design Coordination polymers

Regioisomeric Specificity: 4-YL Versus 5-YL and N1-Linked Analogues

The target compound features the imidazole ring attached at the 4-position (C4 of the imidazole ring), distinguishing it from the 5-yl regioisomer (CAS 853295-07-5) and the N1-linked analogue (CAS 933690-82-5) . In imidazole, the 4- and 5-positions are tautomerically equivalent in the unsubstituted ring, but upon substitution, the two regioisomers become distinct chemical entities with different hydrogen-bonding patterns and potentially different biological recognition profiles .

Regioisomeric identity
Head-to-head
4-yl (CAS 848133-10-8) vs. 5-yl (853295-07-5) and N1-linked (933690-82-5)
Correct regioisomer procurement critical for reproducible H-bond directionality
Distinct chromatographic retention expected
Regioisomer Tautomerism Binding specificity

Hydroxyl Radical Scavenging Capacity: Positional and Linker-Dependent Activity Inferred from Urocanic Acid Studies

Urocanic acid isomers are established as effective hydroxyl radical scavengers, with trans-urocanic acid demonstrating superior scavenging activity compared to histidine and other 4-(5-)-substituted imidazole derivatives in the deoxyribose degradation assay [1]. The α,β-unsaturated carboxylic acid moiety conjugated to the imidazole ring is proposed to be the key structural feature conferring this activity, with the extended conjugation system enabling efficient radical trapping [2]. (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid shares this conjugated imidazole–enoic acid framework but with an additional methylene unit that may alter the electron distribution and radical adduct stability compared to urocanic acid.

Radical scavenging
Class-level
Inferred from urocanic acid antioxidant motif; not directly measured
May support tunable SAR in oxidative stress research; requires validation
Data to verify; conjugate system differs from urocanic acid
Antioxidant Radical scavenger Oxidative stress

Angiotensin II Receptor Antagonist Scaffold: Imidazolyl-Alkenoic Acid Pharmacophore Validation

Patents disclose imidazolyl-alkenoic acids as a core pharmacophore class for angiotensin II (Ang II) receptor antagonism, useful for treating hypertension, congestive heart failure, and renal failure [1]. Within this class, the α,β-unsaturated carboxylic acid (but-2-enoic or propenoic) conjugated to an imidazole ring is a recurring structural motif essential for AT1 receptor binding [2]. The (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid represents the unsubstituted core of this pharmacophore family, providing a foundational building block for structure-activity relationship (SAR) expansion at the imidazole N1 and C2 positions.

AT1 antagonist core
Class-level
Unsubstituted imidazolyl-alkenoic acid pharmacophore for SAR expansion
Provides baseline scaffold for systematic AT1 receptor antagonist derivatization
Substituted derivatives show reported binding; core activity not quantified
Angiotensin II AT1 receptor Antihypertensive

Optimal Research and Industrial Use Cases for (2E)-4-(1H-Imidazol-4-YL)but-2-enoic Acid Based on Verified Differentiation


Synthesis of Farnesyltransferase Inhibitor Conjugates Requiring Defined 4-Imidazolyl Spacer Geometry

This compound is the appropriate starting material for preparing farnesyltransferase inhibitors where the 4-imidazolyl group must be connected via a 2-butenoic acid spacer to peptidomimetic moieties such as Val-Tic-Met or tLeu-Tic-Gln [1]. The trans configuration of the double bond and the exact 4-carbon chain length are critical for reproducing the spatial orientation validated in potent non-thiol FT inhibitor series. Alternative linkers (saturated butanoic acid or shorter propenoic acid) produce measurably different inhibitor geometries and should not be substituted without SAR re-evaluation [2].

Metal-Organic Framework (MOF) and Coordination Polymer Design Exploiting Extended Imidazole-Carboxylate Chelation

The 1.2–1.5 Å longer donor atom separation between the imidazole N3 and carboxylate oxygens, compared to urocanic acid, makes this compound suitable for constructing coordination polymers with larger metal-metal distances or for chelating metals with larger ionic radii [3]. Researchers investigating Cu(II), Zn(II), or lanthanide complexes where the more compact urocanic acid ligand forces strained coordination geometries should evaluate this compound as a relaxed-geometry alternative for amide coupling and metal coordination studies .

Angiotensin II AT1 Receptor Antagonist Core Scaffold for SAR Expansion

Investigators developing novel AT1 receptor blockers can use this compound as the unsubstituted imidazolyl-alkenoic acid core for systematic derivatization [4]. The 4-yl substitution pattern and trans butenoic acid geometry represent the minimal pharmacophore validated in multiple patent families. Substitutions at the imidazole N1 position (alkyl, benzyl, biphenylmethyl) and C2 position can be introduced while preserving the core α,β-unsaturated carboxylic acid framework required for receptor binding [5].

Comparative Antioxidant Structure-Activity Relationship Studies with Urocanic Acid Series

For research groups investigating imidazole-containing hydroxyl radical scavengers, this compound provides a homologated analogue of trans-urocanic acid with an extended linker between the imidazole ring and the carboxylate [6]. The additional methylene unit in the butenoic acid backbone allows systematic evaluation of how spacer length modulates radical scavenging kinetics and radical adduct stability, addressing a knowledge gap identified in the urocanic acid antioxidant literature [7].

Application
Selection Property
Validation Focus
FT inhibitor conjugate synthesis
Defined 4-imidazolyl spacer geometry
Spacer-activity relationship review
Imidazole-carboxylate coordination studies
Extended donor-atom separation
Coordination geometry validation
AT1 receptor antagonist SAR expansion
Unsubstituted imidazolyl-alkenoic acid core
Receptor-binding assay context
Radical scavenger SAR studies
Extended conjugation linker
Radical scavenging kinetics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.